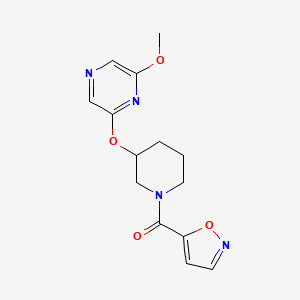

异恶唑-5-基(3-((6-甲氧基吡嗪-2-基)氧基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity . Isoxazole derivatives have been synthesized and their structures characterized by 1H and 13C NMR, and mass spectral data .

Synthesis Analysis

A novel series of benzofuran-isoxazole hybrid heterocyclic unit has been synthesized . The synthetic approach to the new benzofuran-isoxazole hybrids has not been presented in literature up to now . The synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The structure of isoxazole has been characterized by 1H and 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The focus was either synthetic routes or chemical reactions of the nucleus or the several biological activities of the isoxazole derivatives .Physical and Chemical Properties Analysis

The empirical formula of a similar compound is C11H11NO3 and the molecular weight is 205.21 .科学研究应用

抗菌活性

一系列苯并呋喃-异恶唑杂环单元,包括异恶唑-5-基(3-((6-甲氧基吡嗪-2-基)氧基)哌啶-1-基)甲酮,已被合成并评估了其体外抗菌和抗真菌活性 . 这些化合物对各种细菌和真菌菌株表现出显著活性 .

COVID-19 的分子对接研究

同一系列苯并呋喃-异恶唑杂环也已用于针对 COVID-19 的分子对接研究 . 根据对接研究,所有衍生物均表现出良好的理论亲和力,使用 Autodock 4.2 软件得分在 -9.37 和 -11.63 kcal/mol 之间,针对 COVID-19 的主要蛋白酶 .

镇痛潜力

异恶唑衍生物已被发现具有作为镇痛剂的显着潜力 . 在异恶唑环上取代不同的基团会赋予不同的活性 .

抗炎活性

异恶唑衍生物也被发现具有抗炎特性 . 这使得它们在治疗以炎症为特征的疾病中具有潜在的用途 .

抗癌活性

异恶唑衍生物已对其抗癌特性进行了研究 . 它们在这个领域表现出前景,表明它们在癌症治疗中具有潜在用途 .

抗病毒活性

异恶唑衍生物已被发现具有抗病毒特性 . 这表明它在治疗各种病毒感染中具有潜在用途 .

抗惊厥活性

异恶唑衍生物已被发现具有抗惊厥特性 . 这表明它在治疗以癫痫发作为特征的疾病中具有潜在用途 .

抗抑郁活性

作用机制

Target of Action

The primary targets of Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone are glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in various biological processes. Glucosamine-6-phosphate synthase is involved in the biosynthesis of amino sugars, while aspartic proteinase is involved in protein degradation.

Mode of Action

Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.

安全和危害

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

属性

IUPAC Name |

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-20-12-7-15-8-13(17-12)21-10-3-2-6-18(9-10)14(19)11-4-5-16-22-11/h4-5,7-8,10H,2-3,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEPTPXUYNEALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)

![N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2535257.png)

![methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate](/img/structure/B2535260.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate](/img/structure/B2535262.png)

![1'-(3-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2535265.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535267.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B2535268.png)

amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

![N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2535271.png)

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)